molecular formula C8H15I B3194144 (2-Iodoethyl)cyclohexane CAS No. 80203-35-6

(2-Iodoethyl)cyclohexane

Cat. No.: B3194144
CAS No.: 80203-35-6
M. Wt: 238.11 g/mol
InChI Key: QQLSWNGYIUYOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Iodoethyl)cyclohexane is an organoiodine compound with the molecular formula C8H15I It is a derivative of cyclohexane, where an ethyl group is substituted with an iodine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Iodoethyl)cyclohexane can be synthesized through several methods. One common approach involves the addition of hydrogen iodide to cyclohexene, resulting in the formation of iodocyclohexane, which can then be further reacted to obtain this compound . Another method involves the reaction of cyclohexane with iodoform under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Iodoethyl)cyclohexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds like (2-azidoethyl)cyclohexane or (2-cyanoethyl)cyclohexane.

Scientific Research Applications

(2-Iodoethyl)cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Iodoethyl)cyclohexane involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, influencing the reactivity and stability of the molecule. The pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Iodoethyl)cyclohexane is unique due to the presence of the ethyl group with an iodine atom, which imparts distinct chemical properties compared to other halogenated cyclohexanes. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-iodoethylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15I/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLSWNGYIUYOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513095
Record name (2-Iodoethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80203-35-6
Record name (2-Iodoethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 250-mL 3-necked round-bottom flask was placed 2-cyclohexylethan-1-ol (3 g, 23.40 mmol, 1.00 equiv), imidazole (2 g, 29.41 mmol, 1.26 equiv), PPh3 (8 g, 30.50 mmol, 1.30 equiv), tetrahydrofuran (60 mL) and I2 (7.7 g, 30.31 mmol, 1.30 equiv). The resulting solution was stirred for 4 h at room temperature. The reaction was then quenched by the addition of 100 mL of sodium bicarbonate (sat.). The resulting solution was extracted with 2×100 mL of ethyl acetate and the organic layers combined and concentrated under vacuum. The residue was applied onto a silica gel column with petroleum ether. Purification afforded 4.4 g (79%) of (2-iodoethyl)cyclohexane as a colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
7.7 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Dissolve (2-bromo-ethyl)-cyclohexane (10.0 g, 52.3 mmol) in 500 mL acetone, add sodium iodide (15.6 g, 104.6 mmol) and reflux over night. Filter the reaction mixture, add water to the filtrate and extract with hexane. Dry the organic phases over sodium sulfate, filter and concentrate to an oil. Further purify this material by distillation to afford the title compound (10.6 g). 1H-NMR (CDCl3) δ=0.83-1.00 (m, 2H), 1.07-1.48 (m, 4H), 1.61-1.80 (m, 7H), 3.16-3.27 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Iodoethyl)cyclohexane
Reactant of Route 2
(2-Iodoethyl)cyclohexane
Reactant of Route 3
(2-Iodoethyl)cyclohexane
Reactant of Route 4
(2-Iodoethyl)cyclohexane
Reactant of Route 5
Reactant of Route 5
(2-Iodoethyl)cyclohexane
Reactant of Route 6
(2-Iodoethyl)cyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.